Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is a chemical compound with the molecular formula C40H39F2NO3Si and a molecular weight of 647.82 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C40H39F2NO3Si . It is related to Ezetimibe, a cholesterol absorption inhibitor .Physical and Chemical Properties Analysis
This compound appears as a foam and is soluble in Chloroform and Ethyl Acetate . It should be stored at -20° C .Scientific Research Applications
Ezetimibe's Metabolism and Pharmacokinetics
Ezetimibe inhibits intestinal cholesterol uptake without affecting the absorption of fat-soluble nutrients. It is rapidly absorbed and metabolised, with ezetimibe-glucuronide being its active form. Ezetimibe's metabolism primarily involves glucuronidation in the intestine and liver. It exhibits a favorable drug-drug interaction profile, showing no clinically significant interactions with a variety of drugs used in hypercholesterolemia treatment. This property underscores its potential in combination therapies and its safety in multi-drug regimens (Kosoglou et al., 2005).
Non-LDL Cholesterol-Associated Actions
Beyond its primary function of lowering LDL cholesterol, ezetimibe influences other lipid and metabolic parameters. It effectively reduces triglycerides and increases HDL cholesterol levels. Its utility extends to patients with specific lipid metabolism disorders such as sitosterolemia, where it significantly reduces plasma phytosterol concentrations. This highlights ezetimibe's role in managing a spectrum of lipid disorders and its potential benefits beyond traditional cholesterol-lowering effects (Gazi & Mikhailidis, 2006).
Analytical Methods for Ezetimibe
Scientific research on ezetimibe encompasses the development of analytical methods for quantifying the drug in pharmaceutical formulations and biological matrices. These methodologies are critical for quality control, pharmacokinetic studies, and understanding the drug's behavior in biological systems. Techniques primarily involve liquid chromatography with ultraviolet detection for pharmaceutical analysis and liquid chromatography-tandem mass spectrometry for biological matrices. This area of research supports the drug's development and therapeutic monitoring (Rocha et al., 2020).
Patent Landscape for Cholesterol Absorption Inhibitors
Ezetimibe's introduction has spurred research into novel cholesterol absorption inhibitors, which are critical for managing hypercholesterolemia, especially in patients who require combination therapy for achieving lipid goals. The exploration of novel therapeutic targets and the development of new drugs in this class underscore the ongoing innovation in treating lipid disorders. This research avenue is vital for expanding treatment options beyond ezetimibe, highlighting its role in pioneering the field of cholesterol absorption inhibition (Chhabria & Mahajan, 2009).
Mechanism of Action
- NPC1L1 plays a crucial role in promoting intestinal cholesterol uptake via an ezetimibe-sensitive pathway .
- Lower levels of cholesterol in liver cells prompt them to absorb more cholesterol from circulation, ultimately reducing circulating cholesterol levels .
Target of Action
Mode of Action
Pharmacokinetics
- Ezetimibe is well-absorbed after oral administration. It primarily binds to plasma proteins. Ezetimibe undergoes glucuronidation in the liver. The majority of the drug and its metabolites are excreted in feces. Ezetimibe does not affect the absorption of fat-soluble vitamins or nutrients .
Properties
IUPAC Name |
(3R,4S)-3-[(3S)-3-[tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H39F2NO3Si/c1-40(2,3)47(34-10-6-4-7-11-34,35-12-8-5-9-13-35)46-37(28-14-18-30(41)19-15-28)27-26-36-38(29-16-24-33(44)25-17-29)43(39(36)45)32-22-20-31(42)21-23-32/h4-25,36-38,44H,26-27H2,1-3H3/t36-,37+,38-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBPHYMIRLKDFY-NVLDWDGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CCC3C(N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O)C6=CC=C(C=C6)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H](CC[C@@H]3[C@H](N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O)C6=CC=C(C=C6)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H39F2NO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724532 |
Source
|
Record name | (3R,4S)-3-[(3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
647.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217748-67-8 |
Source
|
Record name | (3R,4S)-3-[(3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.